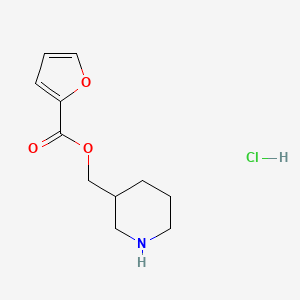

3-Piperidinylmethyl 2-furoate hydrochloride

CAS No.: 1220020-31-4

Cat. No.: VC2671600

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220020-31-4 |

|---|---|

| Molecular Formula | C11H16ClNO3 |

| Molecular Weight | 245.7 g/mol |

| IUPAC Name | piperidin-3-ylmethyl furan-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO3.ClH/c13-11(10-4-2-6-14-10)15-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2;1H |

| Standard InChI Key | CJEPABUXARKPSE-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)COC(=O)C2=CC=CO2.Cl |

| Canonical SMILES | C1CC(CNC1)COC(=O)C2=CC=CO2.Cl |

Introduction

3-Piperidinylmethyl 2-furoate hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClNO₃ and a molecular weight of 245.7 g/mol . It belongs to the class of carboxylic acid derivatives, specifically furoate esters, which are known for their diverse biological activities and applications in pharmaceuticals. The compound features a piperidine ring attached to a furoate ester, providing it with unique chemical and biological properties.

Synthesis of 3-Piperidinylmethyl 2-furoate hydrochloride

The synthesis of 3-Piperidinylmethyl 2-furoate hydrochloride typically involves the reaction of 2-furoic acid with piperidine. This process can be conducted through several methods, including the use of 2-furoyl chloride and a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The synthesis requires careful control of temperature and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are employed to monitor the reaction progress and characterize the final product.

Applications

3-Piperidinylmethyl 2-furoate hydrochloride has diverse applications across several fields:

-

Biopharmaceuticals: It is used in the synthesis of biopharmaceuticals due to its role in forming piperidine derivatives, which are crucial in drug design.

-

Analytical Chemistry: The compound is used for its properties in spectrophotometric methods for estimating pharmaceutical compounds.

-

Controlled Environment Science: It contributes to maintaining cleanroom environments critical for pharmaceutical production.

-

Battery Technology: It is involved in the synthesis of complex organic molecules for battery components.

-

Life Sciences: It plays a role in drug discovery and development by being a key component in the synthesis of bioactive molecules.

Research Findings

Research into the biological activity of 3-Piperidinylmethyl 2-furoate hydrochloride suggests potential interactions with various biological targets. Its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity. Preliminary studies indicate that compounds derived from it could exhibit pharmacological properties, although detailed investigations are ongoing to elucidate its precise biological effects.

Comparison with Other Piperidine Derivatives

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Piperidine | Simple six-membered ring containing one nitrogen atom | Basic structure without functional groups |

| Piperidinone | Piperidine ring with a ketone group | Contains carbonyl functionality |

| Spiropiperidines | Piperidine ring fused to another ring system | Provides additional structural complexity |

| 4-Piperidinylmethyl 2-furoate hydrochloride | Similar furoate structure but with nitrogen at position four | Different positioning alters reactivity |

| 3-Piperidinylmethyl 2-furoate hydrochloride | Combination of piperidine ring and furoate ester | Imparts distinct chemical and biological properties |

The uniqueness of 3-Piperidinylmethyl 2-furoate hydrochloride lies in its combination of the piperidine ring and furoate ester, which imparts distinct chemical and biological properties not found in simpler derivatives.

Suppliers and Availability

3-Piperidinylmethyl 2-furoate hydrochloride is available from suppliers such as Matrix Scientific, with various packaging options and prices . The compound is classified as an irritant, requiring appropriate handling precautions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume